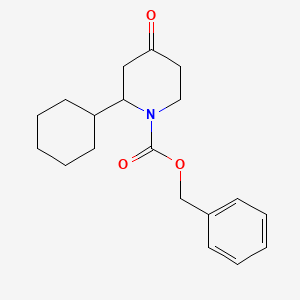
4-(benzenesulfinyl)benzoic acid
Vue d'ensemble
Description
4-(benzenesulfinyl)benzoic acid is an organic compound characterized by a benzoic acid core substituted with a phenylsulfinyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzenesulfinyl)benzoic acid typically involves the oxidation of 4-(phenylthio)benzoic acid. A common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(benzenesulfinyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: The sulfinyl group can be reduced back to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 4-(Phenylsulfonyl)benzoic acid.
Reduction: 4-(Phenylthio)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(benzenesulfinyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(benzenesulfinyl)benzoic acid involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
4-(Phenylthio)benzoic acid: The precursor in the synthesis of 4-(benzenesulfinyl)benzoic acid.
4-(Phenylsulfonyl)benzoic acid: The oxidized form of this compound.
Benzoic acid derivatives: Various substituted benzoic acids with different functional groups.
Uniqueness: this compound is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfide and sulfone analogs.
Propriétés
Numéro CAS |
7402-76-8 |
|---|---|
Formule moléculaire |
C13H10O3S |
Poids moléculaire |
246.28 g/mol |
Nom IUPAC |
4-(benzenesulfinyl)benzoic acid |
InChI |
InChI=1S/C13H10O3S/c14-13(15)10-6-8-12(9-7-10)17(16)11-4-2-1-3-5-11/h1-9H,(H,14,15) |
Clé InChI |
SGIZMVQAALLJJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Fluoro-4-[(methylamino)methyl]benzonitrile](/img/structure/B8743109.png)

![3-[(Piperidin-4-yl)amino]benzonitrile](/img/structure/B8743118.png)
![1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-4,5,6,7-tetrachloro-3-[4-(diethylamino)-2-methylphenyl]-](/img/structure/B8743127.png)



